N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

Description

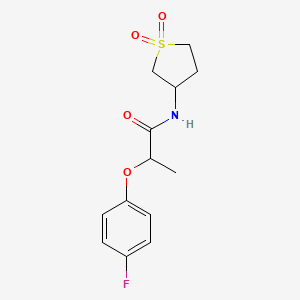

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound featuring a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) core substituted at the 3-position with a propanamide group. The propanamide chain is further modified with a 4-fluorophenoxy moiety.

Properties

Molecular Formula |

C13H16FNO4S |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |

InChI |

InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |

InChI Key |

ZITRQXTWNABIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

2.1 Synthetic Routes

Several synthetic routes exist for the preparation of Compound X. Here are two common methods:

-

Thiolactone Formation via Cyclization

- Starting material: 4-fluorophenol (4-FPhOH)

- Reaction steps:

Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.

Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.

- Overall reaction:

4-FPhOH+SOCl₂→Compound X

-

Thiolactone Formation via Amide Coupling

- Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)

- Reaction steps:

Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).

Coupling: The activated acid reacts with to form Compound X.

- Overall reaction:

4-FPhOAcOH+thiolacetic acid→Compound X

2.2 Industrial Production

Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: Reduction of the lactone ring yields the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups.

Hydrolysis: Compound X can undergo hydrolysis to regenerate the carboxylic acid.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Compound X finds applications in:

Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.

Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.

Polymer Chemistry: Thiolactones participate in polymerization reactions.

Materials Science: Its unique structure contributes to novel materials.

Mechanism of Action

The precise mechanism of action for Compound X varies based on its application. In drug development, it may inhibit an enzyme or modulate a signaling pathway. Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s defining characteristics include:

- 1,1-dioxothiolan ring: A saturated five-membered sulfone ring, which enhances metabolic stability compared to non-oxidized thiolanes.

- Propanamide linker : Facilitates hydrogen bonding and structural flexibility.

Comparison with Analogous Compounds

(a) N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(4-isopropylphenoxy)acetamide ()

- Structural Differences: Substituent on the amide nitrogen: A 2-fluorobenzyl group replaces the hydrogen atom in the target compound. Phenoxy group: 4-isopropylphenoxy instead of 4-fluorophenoxy. Linker: Acetamide (shorter chain) vs. propanamide.

- The isopropylphenoxy group introduces hydrophobic interactions, contrasting with the electron-deficient 4-fluorophenoxy group.

(b) N-(4-Hydroxy-1,1-dioxothiolan-3-yl)-2,2-dimethylpropanamide ()

- Structural Differences: Substitution on the dioxothiolan ring: A hydroxyl group at the 4-position vs. Propanamide modification: 2,2-dimethyl substitution reduces conformational flexibility.

- Functional Implications :

- The hydroxyl group may enhance solubility but could also increase susceptibility to metabolic oxidation.

- Dimethyl substitution may sterically hinder interactions with enzymatic targets.

(c) N-Methyl Derivatives ()

Compounds like N-(1,1-dioxothiolan-3-yl)-N-methyl-2-pyrimidin-2-ylsulfanylacetamide (CAS: 876569-78-7) highlight:

- N-methylation : Reduces hydrogen-bonding capacity compared to the primary amide in the target compound.

- Sulfanyl vs. phenoxy groups: Sulfur-based substituents may alter redox activity or metal coordination.

Tabulated Comparison of Structural Analogs

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H16FNO4S

- Molecular Weight : 301.34 g/mol

- InChI : InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways and cell signaling processes. The presence of the fluorophenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro assays demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vivo studies have shown that this compound may reduce inflammation markers in animal models. It appears to modulate the expression of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent . -

Anti-inflammatory Activity

Another study explored the compound's anti-inflammatory properties in a rat model of induced arthritis. The results showed a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.